molecular formula C15H17NO2S B6540956 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide CAS No. 1060214-54-1

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide

Cat. No.: B6540956
CAS No.: 1060214-54-1
M. Wt: 275.4 g/mol
InChI Key: OMBXFKVKIMNJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide is an organic compound that features a furan ring, a thiophene ring, and a cyclopentyl group

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their potential as biologically active compounds . Future research will likely continue to explore the synthesis of new thiophene derivatives and investigate their biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide typically involves the following steps:

    Formation of the cyclopentyl group: The cyclopentyl group is synthesized through a cyclization reaction.

    Attachment of the thiophene ring: The thiophene ring is introduced via a coupling reaction with the cyclopentyl group.

    Formation of the furan ring: The furan ring is synthesized separately and then coupled with the thiophene-cyclopentyl intermediate.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction with the furan ring.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide analogs: These compounds have similar structures but differ in the substituents on the furan or thiophene rings.

    Thiophene derivatives: Compounds that contain the thiophene ring but differ in other structural aspects.

    Furan derivatives: Compounds that contain the furan ring but differ in other structural aspects.

Uniqueness

This compound is unique due to its specific combination of the furan, thiophene, and cyclopentyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBXFKVKIMNJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.